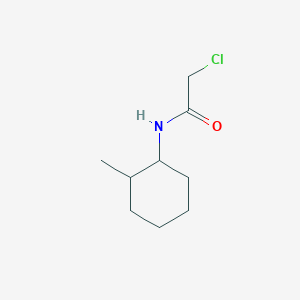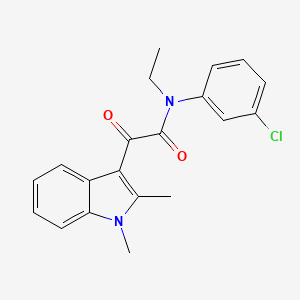![molecular formula C14H18N6O B2712031 N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylacetamide CAS No. 2320146-74-3](/img/structure/B2712031.png)
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylacetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo ring fused to a pyridazine ring, makes it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a hydrazine derivative with an appropriate ester to form the triazolo ring, followed by further functionalization to introduce the azetidinyl and acetamide groups. The reaction conditions often include the use of acid catalysts and refluxing in organic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
Types of Reactions
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or acetamide moieties under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
1,2,4-Triazolo[3,4-b]thiadiazines: Another class of compounds with a fused triazolo ring, known for their diverse pharmacological properties.
Uniqueness
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylacetamide is unique due to its specific combination of functional groups and the presence of the cyclopropyl moiety, which can influence its biological activity and pharmacokinetic properties .
特性
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-9(21)18(2)11-7-19(8-11)13-6-5-12-15-16-14(10-3-4-10)20(12)17-13/h5-6,10-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQUKNNPVLRRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2711948.png)
![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)
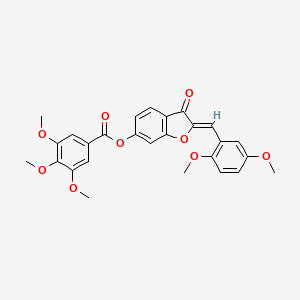
![Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2711952.png)
![2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol](/img/structure/B2711956.png)
![methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate](/img/structure/B2711959.png)


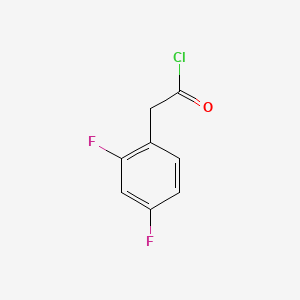
![(6-Methoxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2711964.png)
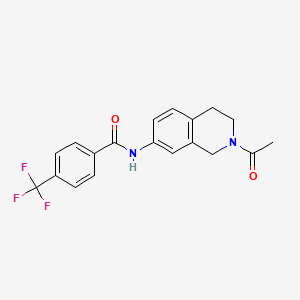
![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide](/img/structure/B2711967.png)
